molecular formula C12H31NO6 B12098447 2-Aminopropan-1-ol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;propane-1,2-diol

2-Aminopropan-1-ol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;propane-1,2-diol

Cat. No.: B12098447
M. Wt: 285.38 g/mol
InChI Key: MKZVOAOIODOCTL-UHFFFAOYSA-N
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Description

The compound “2-Aminopropan-1-ol; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; propane-1,2-diol” encompasses three distinct chemical entities, each with unique properties and applications. These compounds are:

    2-Aminopropan-1-ol: A primary amine and alcohol, commonly used in organic synthesis and as an intermediate in pharmaceuticals.

    2-Ethyl-2-(hydroxymethyl)propane-1,3-diol:

    Propane-1,2-diol:

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis: Typically synthesized by the reaction of propylene oxide with ammonia.

    Reaction Conditions: This reaction is carried out under high pressure and moderate temperatures to yield 2-aminopropan-1-ol.

Industrial Production Methods

    Large-scale production: Involves the continuous reaction of propylene oxide with aqueous ammonia in a pressurized reactor.

Synthetic Routes and Reaction Conditions

    Synthesis: Produced by the aldol reaction of formaldehyde with isobutyraldehyde, followed by hydrogenation.

    Reaction Conditions: The aldol reaction is typically conducted at elevated temperatures with a base catalyst, followed by hydrogenation under high pressure.

Industrial Production Methods

    Large-scale production: Utilizes continuous reactors for the aldol condensation and hydrogenation steps, ensuring high yield and purity.

Synthetic Routes and Reaction Conditions

    Synthesis: Commonly produced by the hydration of propylene oxide.

    Reaction Conditions: This reaction is carried out in the presence of a strong acid or base catalyst at moderate temperatures.

Industrial Production Methods

    Large-scale production: Involves the continuous hydration of propylene oxide in a reactor, followed by purification steps to obtain high-purity propane-1,2-diol.

Chemical Reactions Analysis

2-Aminopropan-1-ol

    Oxidation: Can be oxidized to form 2-aminopropanal.

    Reduction: Reduction of 2-aminopropan-1-ol is less common but can yield various amine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions to form various derivatives.

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol

    Oxidation: Can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions are less common but can yield alcohol derivatives.

    Substitution: Undergoes esterification and etherification reactions to form various esters and ethers.

Propane-1,2-diol

    Oxidation: Can be oxidized to form lactic acid or pyruvic acid.

    Reduction: Reduction reactions are rare but can yield alcohol derivatives.

    Substitution: Undergoes nucleophilic substitution to form various ethers and esters.

Scientific Research Applications

2-Aminopropan-1-ol

    Chemistry: Used as a building block in organic synthesis.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the production of pharmaceuticals, including certain antibiotics.

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol

    Chemistry: Used in the synthesis of polyesters and polyurethanes.

    Biology: Acts as a stabilizer in biological formulations.

    Medicine: Employed in drug formulations and as a stabilizer in vaccines.

    Industry: Widely used in the production of coatings, adhesives, and lubricants.

Propane-1,2-diol

    Chemistry: Used as a solvent and antifreeze agent.

    Biology: Acts as a humectant in biological formulations.

    Medicine: Utilized in pharmaceuticals as a solvent and preservative.

    Industry: Commonly used in food, cosmetics, and personal care products.

Mechanism of Action

2-Aminopropan-1-ol

    Mechanism: Functions as a nucleophile in organic reactions, participating in various substitution and addition reactions.

    Molecular Targets: Targets include electrophilic centers in organic molecules.

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol

    Mechanism: Acts as a polyol, participating in esterification and etherification reactions.

    Molecular Targets: Targets include carboxylic acids and alkyl halides.

Propane-1,2-diol

    Mechanism: Functions as a solvent and humectant, interacting with various biological and chemical molecules.

    Molecular Targets: Targets include water molecules and hydrophilic compounds.

Comparison with Similar Compounds

2-Aminopropan-1-ol

    Similar Compounds: Ethanolamine, 2-amino-2-methyl-1-propanol.

    Uniqueness: Contains both amine and alcohol functional groups, making it versatile in organic synthesis.

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol

    Similar Compounds: Glycerol, pentaerythritol.

    Uniqueness: Contains three hydroxyl groups, making it highly reactive in polymerization reactions.

Propane-1,2-diol

    Similar Compounds: Ethylene glycol, butane-1,3-diol.

    Uniqueness: Non-toxic and widely used in food and pharmaceutical industries as a solvent and humectant.

Properties

Molecular Formula

C12H31NO6

Molecular Weight

285.38 g/mol

IUPAC Name

2-aminopropan-1-ol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;propane-1,2-diol

InChI

InChI=1S/C6H14O3.C3H9NO.C3H8O2/c1-2-6(3-7,4-8)5-9;1-3(4)2-5;1-3(5)2-4/h7-9H,2-5H2,1H3;3,5H,2,4H2,1H3;3-5H,2H2,1H3

InChI Key

MKZVOAOIODOCTL-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.CC(CO)N.CC(CO)O

Origin of Product

United States

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